amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate is a complex organic compound with a molecular formula of C18H34CaN2O11 It is known for its unique structure, which includes isotopic labels such as 15N and 13C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate typically involves multiple steps. The starting materials include isotopically labeled amino acids and calcium salts. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the correct incorporation of isotopic labels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes purification steps such as crystallization and chromatography to achieve high purity. The use of isotopically labeled precursors can make the production process more complex and costly.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.
Applications De Recherche Scientifique
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the production of specialized materials and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The isotopic labels allow researchers to track its distribution and metabolism in biological systems, providing insights into its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pantothenic acid-13C3,15N hemicalcium salt solution: Similar in structure but differs in the specific isotopic labels and functional groups.
Calcium 3-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]propanoate: Shares a similar backbone but lacks certain isotopic labels.
Uniqueness
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate is unique due to its specific isotopic composition, which makes it particularly valuable for research applications that require precise tracking of molecular interactions and pathways.
This detailed article provides a comprehensive overview of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H32CaN2O10 |
|---|---|
Poids moléculaire |
484.47 g/mol |
Nom IUPAC |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3+1,4+1,6+1,10+1; |
Clé InChI |
FAPWYRCQGJNNSJ-DXAJRXMUSA-L |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.[Ca+2] |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



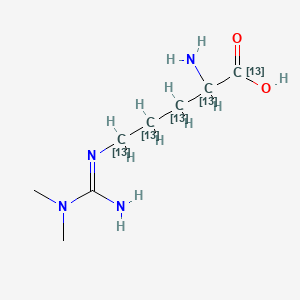
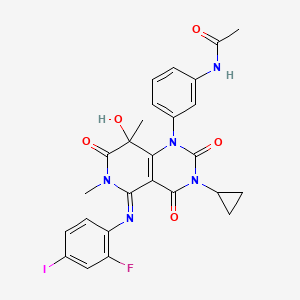
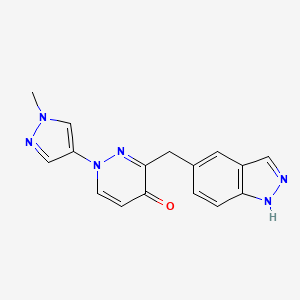
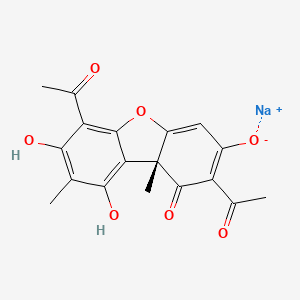

![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

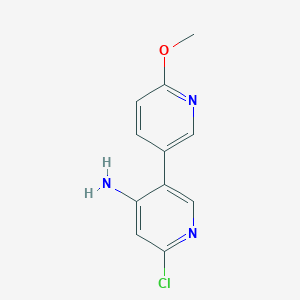
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)


![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
